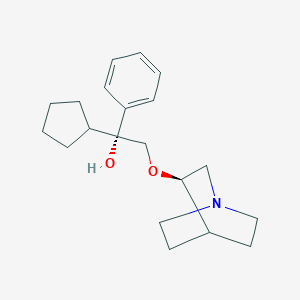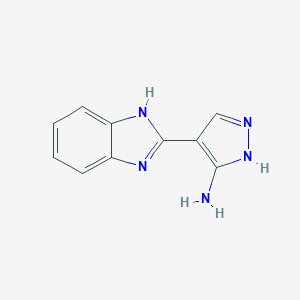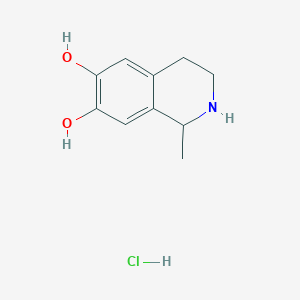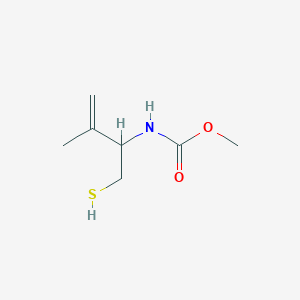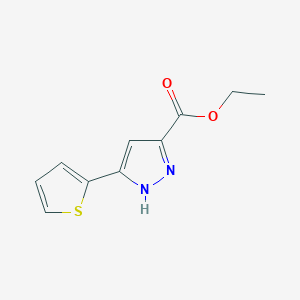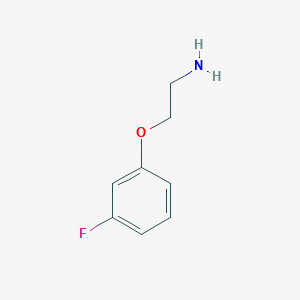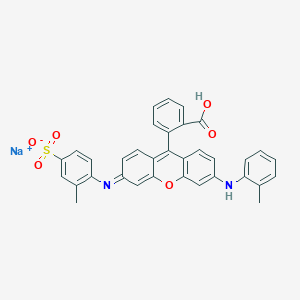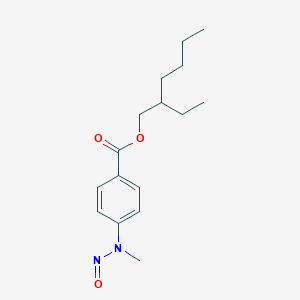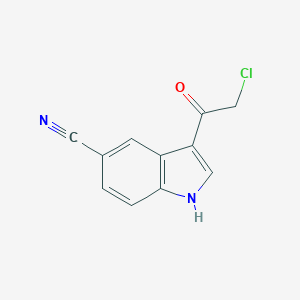
3-(2-氯乙酰基)-1H-吲哚-5-腈
描述
Synthesis Analysis
The synthesis of indole derivatives often involves reactions that introduce substituents at various positions on the indole nucleus to achieve desired chemical properties. For example, Attaby et al. (2007) described a synthesis route involving the reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde to yield various heterocyclic compounds with potential antimicrobial activity (Attaby, Ramla, & Gouda, 2007).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. Kumar et al. (2012) established the molecular structure of a related compound, 2-(1H-indol-3-yl)quinoline-3-carbonitrile, using single crystal X-ray diffraction, demonstrating the utility of these techniques in elucidating indole structures (Kumar et al., 2012).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into their chemical behavior and potential reactions (Lakhdar et al., 2006).
Physical Properties Analysis
The physical properties of indole derivatives like 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, such as melting point, solubility, and crystalline structure, can be determined using techniques like X-ray crystallography. Yu et al. (2012) developed a method for determining impurities in a related compound, showcasing the importance of understanding these physical properties for quality control (Yu et al., 2012).
科学研究应用
杂环化合物的合成
- 创建噻吩并吡啶和噻吩并[2,3-b]吡啶衍生物: Attaby、Ramla 和 Gouda (2007) 的一项研究重点从 2-氰基乙硫酰胺合成一系列杂环化合物,导致形成噻吩并吡啶衍生物。这个过程涉及与各种含卤素试剂的反应,证明了该化合物在生成具有潜在抗菌活性和酶抑制特性的不同杂环中的作用 F. Attaby, M. Ramla, & Eman M. Gouda, 2007.
亲核反应性研究
- 亲核反应性的研究: Lakhdar 等人 (2006) 研究了吲哚的亲核反应性,包括类似于 3-(2-氯乙酰基)-1H-吲哚-5-腈的衍生物。这项研究提供了吲哚与各种亲电试剂偶联反应的见解,为理解此类化合物在更复杂的化学合成中的反应性和应用奠定了基础 S. Lakhdar, Martin Westermaier, & F. Terrier, 2006.
工艺优化和规模放大
- 连续流中的还原脱氧: Karadeolian 等人 (2018) 的一项研究开发了一种连续流工艺,用于类似化合物的还原脱氧,突出了连续加工在化学合成中的优势。这种方法不仅提高了产率和纯度,还展示了在工业应用中工艺优化和规模放大的潜力 Avedis Karadeolian, Dineshkumar Patel, & Prabhudas Bodhuri, 2018.
医药应用
- PDE4 抑制剂的合成: Kumar 等人 (2012) 利用衍生物合成了 2-(1H-吲哚-3-基)喹啉-3-腈衍生物,作为一类新的 PDE4 抑制剂。这展示了该化合物在针对特定酶的药物开发中的用途 K. Kumar et al., 2012.
新型合成路线和药物开发
- 选择性血清素再摄取抑制剂 (SSRI) 的改进合成: Anthes 等人 (2008) 描述了一种改进的 SSRI 合成路线,从结构上与 3-(2-氯乙酰基)-1H-吲哚-5-腈相关的化合物开始。这项工作说明了此类中间体在优化临床相关药物合成中的关键作用 R. Anthes et al., 2008.
未来方向
The future directions for research on “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely depend on its specific biological activities and potential applications. Indole derivatives are a rich source of biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities .
属性
IUPAC Name |
3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBTHHPYINQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577556 | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroacetyl)-1H-Indole-5-carbonitrile | |
CAS RN |
115027-08-2 | |
| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

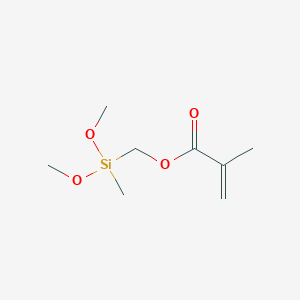
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
